molecular formula C12H12Cl2N2O3S B3995629 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene

Cat. No.: B3995629
M. Wt: 335.2 g/mol
InChI Key: NSTRABSOFLOWJL-UHFFFAOYSA-N
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Description

1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene is an organic compound with a complex structure, featuring a benzene ring substituted with a sulfonyl group attached to a 3,5-dimethylpyrazolyl moiety, and additional chlorine and methoxy substituents

Mechanism of Action

Target of Action

Similar compounds have been found to be effective in the treatment of estrogen-dependent breast cancer . This suggests that the compound might interact with estrogen receptors or other related targets in the human body.

Mode of Action

It’s known that many similar compounds work by binding to their target proteins and modulating their activity . This can lead to changes in cellular signaling pathways and ultimately affect the behavior of cells.

Biochemical Pathways

For instance, it might induce cell cycle arrest and apoptosis in cancer cells .

Result of Action

Similar compounds have been found to induce cell cycle arrest and apoptosis in cancer cells . This suggests that the compound might have similar effects.

Safety and Hazards

The safety and hazards associated with this compound would need to be determined through safety testing. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields such as pharmaceuticals, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene typically involves multiple steps. One common approach is the formation of the pyrazole ring through cyclization reactions. For instance, a [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can yield pyrazoles under mild conditions . The sulfonylation of the pyrazole ring can be achieved using sulfonyl chlorides in the presence of a base.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,4-dichlorobenzene
  • 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichlorobenzene
  • 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-methoxybenzene

Uniqueness: 1-[(3,5-Dimethylpyrazolyl)sulfonyl]-2,5-dichloro-4-methoxybenzene is unique due to the presence of both chlorine and methoxy substituents on the benzene ring, which can significantly influence its reactivity and interactions with other molecules. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O3S/c1-7-4-8(2)16(15-7)20(17,18)12-6-9(13)11(19-3)5-10(12)14/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTRABSOFLOWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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